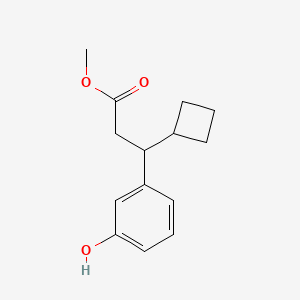

Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of methyl 3-cyclobutyl-3-(3-hydroxyphenyl)propanoate follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and substituents. The primary name designation identifies the compound as a methyl ester derivative of a substituted propanoic acid, where the propanoic acid backbone serves as the principal functional group for naming purposes. The systematic name construction begins with "methyl" indicating the ester functionality, followed by "3-cyclobutyl-3-(3-hydroxyphenyl)propanoate" which describes the substitution pattern on the three-carbon propanoic acid chain.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is established as C₁₄H₁₈O₃, corresponding to a molecular weight of 234.29 grams per mole. This composition reflects the presence of fourteen carbon atoms, eighteen hydrogen atoms, and three oxygen atoms distributed among the various functional groups and structural elements. The molecular architecture incorporates multiple stereocenters and conformational flexibility that significantly influence the compound's three-dimensional structure and chemical properties.

The stereochemical complexity of this compound arises primarily from the presence of a chiral center at the third carbon of the propanoic acid chain, where both the cyclobutyl group and the 3-hydroxyphenyl group are attached. This asymmetric carbon atom can exist in either the R or S configuration according to Cahn-Ingold-Prelog priority rules, leading to the existence of two possible enantiomers. The stereochemical designation for one specific enantiomer has been documented as the (3S)-configuration, indicating the spatial arrangement of substituents around the chiral center. This stereochemical information is crucial for understanding the compound's biological activity and chemical reactivity patterns.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₈O₃ | |

| Molecular Weight | 234.29 g/mol | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Boiling Point | 360.4 ± 17.0 °C at 760 mmHg | |

| LogP | 2.80 | |

| Flash Point | 149.3 ± 13.7 °C |

The computational analysis of the molecular structure reveals specific geometric parameters that define the spatial arrangement of atoms within the molecule. The InChI (International Chemical Identifier) representation InChI=1S/C14H18O3/c1-17-14(16)9-13(10-4-2-5-10)11-6-3-7-12(15)8-11/h3,6-8,10,13,15H,2,4-5,9H2,1H3 provides a standardized method for describing the molecular connectivity and structural features. Additionally, the SMILES (Simplified Molecular Input Line Entry System) notation COC(=O)CC(C1CCC1)C2=CC(=CC=C2)O offers a linear representation of the molecular structure that facilitates computational analysis and database searching.

The conformational analysis of the molecule reveals significant flexibility due to the presence of rotatable bonds connecting the various structural components. The cyclobutyl ring system introduces conformational constraints due to the inherent ring strain associated with four-membered rings, while the phenyl ring maintains planarity. The spatial relationship between these structural elements influences the overall molecular geometry and affects intermolecular interactions in solid-state and solution phases.

X-ray Crystallographic Analysis of Cyclobutane-Phenyl Propanoate Derivatives

Crystallographic studies of related cyclobutane-containing compounds provide valuable insights into the structural characteristics and molecular packing arrangements of this compound and its derivatives. X-ray diffraction analysis of similar cyclobutyl-substituted aromatic compounds reveals distinctive structural features that are relevant to understanding the solid-state behavior of the target compound. These crystallographic investigations demonstrate the influence of the four-membered ring system on overall molecular geometry and intermolecular interactions.

The crystal structure analysis of related cyclobutyl derivatives shows that the four-membered ring typically adopts a puckered conformation to minimize ring strain, with folding angles ranging from 4.3° to 14° along specific axes. The geometric parameters of the cyclobutyl ring in these structures exhibit bond angles that deviate from the ideal tetrahedral angle, with typical values around 89.3° reflecting the inherent strain in the four-membered ring system. The orientation of the cyclobutyl ring relative to other structural components varies significantly depending on the specific substitution pattern and crystal packing forces.

Crystallographic data for cyclobutyl-containing aromatic compounds reveal important information about molecular packing and intermolecular interactions. The crystal structures typically exhibit space groups such as P2₁/n for monoclinic systems, with unit cell parameters that reflect the specific molecular dimensions and packing arrangements. For example, related compounds show unit cell dimensions with a-axes ranging from 11.0 to 15.7 Ångstroms, demonstrating the variation in crystal packing depending on molecular structure and substitution patterns.

| Crystallographic Parameter | Range of Values | Compound Type |

|---|---|---|

| Space Group | P2₁/n, P1 | Cyclobutyl aromatics |

| Unit Cell a-axis | 11.0-15.7 Å | Related derivatives |

| Unit Cell b-axis | 7.5-11.9 Å | Related derivatives |

| Cyclobutyl ring fold angle | 4.3-14° | Various substituents |

| Ring-ring orientation angle | ~109° | Cyclobutyl-aromatic |

The intermolecular interactions observed in crystal structures of related compounds include carbon-hydrogen to carbon ring interactions and carbon-hydrogen to oxygen interactions, which contribute to the overall crystal stability and packing efficiency. These weak intermolecular forces play crucial roles in determining the solid-state properties and influence the compound's physical characteristics such as melting point, solubility, and crystallization behavior.

The crystallographic analysis also reveals the influence of the hydroxyphenyl substituent on molecular packing arrangements. The presence of the hydroxyl group introduces the potential for hydrogen bonding interactions, which can significantly affect crystal structure and stability. The orientation of the phenyl ring relative to the cyclobutyl system shows considerable variation depending on crystal packing forces and the presence of other substituents, with typical angles between ring systems ranging around 109°.

Eigenschaften

IUPAC Name |

methyl 3-cyclobutyl-3-(3-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-17-14(16)9-13(10-4-2-5-10)11-6-3-7-12(15)8-11/h3,6-8,10,13,15H,2,4-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMHMWBFRCPMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1CCC1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Esterification of Corresponding Acid

The principal and most direct method to prepare Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate is through the esterification of its corresponding carboxylic acid, 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoic acid, with methanol.

-

- Acid catalyst such as sulfuric acid is employed to catalyze the esterification.

- The reaction is conducted under reflux to ensure complete conversion of the acid to the methyl ester.

- The process typically involves removal of water formed during the reaction to drive the equilibrium toward ester formation.

Industrial Scale Adaptations :

- Continuous flow systems are used to optimize reaction parameters such as temperature, catalyst concentration, and residence time.

- Stringent control over these parameters enhances yield and purity, making the process scalable and efficient for industrial production.

| Parameter | Typical Laboratory Conditions | Industrial Adaptations |

|---|---|---|

| Catalyst | Sulfuric acid (H₂SO₄) | Acid catalyst with controlled dosing |

| Solvent | Methanol | Methanol, potentially recycled |

| Temperature | Reflux (~65-70 °C) | Controlled reflux or continuous flow |

| Reaction Time | Several hours (typically 4-6 hours) | Optimized for throughput (minutes to hours) |

| Water Removal | Dean-Stark apparatus or azeotropic distillation | Continuous water removal systems |

| Yield | High (>85%) | Optimized to >90% |

This esterification method is well-documented as a classical approach for ester synthesis and is the most straightforward route for this compound.

Analytical and Purification Considerations

Structural Confirmation :

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for confirming the presence of the ester group, hydroxyphenyl moiety, and cyclobutyl ring.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Esterification of corresponding acid | Acid-catalyzed reflux of acid with methanol | Straightforward, high yield | Requires pure acid precursor |

| Michael addition + H-1,5 migration | Michael addition of phenol to acrylate, rearrangement | Potential for bulky substituents | More complex, multi-step |

| Cyclobutyl ring introduction via condensation or cycloaddition | Use of cyclobutyl-substituted precursors or cycloaddition | Enables cyclobutyl incorporation | May require specialized conditions |

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of 3-Cyclobutyl-3-(3-oxophenyl)propanoate.

Reduction: Formation of 3-Cyclobutyl-3-(3-hydroxyphenyl)propanol.

Substitution: Formation of various ethers or esters depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Antioxidant Applications

One of the primary applications of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate is as an antioxidant. Phenolic antioxidants are crucial in preventing oxidation in various materials, particularly in plastics and polymers. This compound exhibits the following features:

- Oxidation Resistance : It effectively inhibits oxidative degradation in polyolefins, synthetic rubbers, and lubricants.

- Non-Toxicity : It is noted for being non-polluting and does not discolor products, making it suitable for food packaging materials .

Table 1: Antioxidant Efficacy Comparison

| Compound Name | Application Area | Efficacy Level |

|---|---|---|

| This compound | Polyolefins | High |

| 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate | Synthetic Rubber | Very High |

| Hindered Phenolic Antioxidants | Plastics | Moderate to High |

Intermediate for Synthesis

This compound serves as an intermediate in the synthesis of more complex antioxidant compounds. Its ability to undergo further reactions enhances its utility in developing high-performance antioxidants used in various industries.

Case Study: Synthesis of Advanced Antioxidants

Recent studies have demonstrated that derivatives of this compound can be synthesized to produce advanced antioxidants that offer improved thermal stability and efficiency. This has significant implications for industries relying on high-temperature processes, such as automotive and aerospace .

Pharmaceutical Applications

Emerging research suggests potential pharmaceutical applications due to its structural similarity to bioactive compounds. This compound may exhibit:

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation markers.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects, warranting further investigation into its efficacy against neurodegenerative diseases .

Material Science

In material science, this compound is being explored for its properties in developing new polymers with enhanced mechanical strength and thermal stability. Its incorporation into polymer matrices could lead to:

- Improved Durability : Enhancements in resistance to environmental stressors.

- Functional Coatings : Development of coatings that provide both aesthetic and protective qualities.

Wirkmechanismus

The mechanism of action of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutyl ring provides rigidity to the molecule, affecting its binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active hydroxyphenylpropanoic acid, which can interact with various enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their physicochemical properties:

Key Differences and Research Findings

Cyclobutyl vs. Cyclopropyl Substituents

- Synthetic Accessibility : Cyclopropane derivatives (e.g., CAS 1142224-62-1) are synthesized via cyclopropanation reactions, whereas cyclobutyl derivatives may require more complex ring-strain management strategies .

Hydroxyphenyl vs. Amino Substituents

- Polarity and Reactivity: The hydroxyl group in Methyl 3-(3-hydroxyphenyl)propanoate (CAS 61389-68-2) enhances hydrogen-bonding capacity, making it more hydrophilic than the cyclobutyl derivative. In contrast, the amino group in Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride increases basicity and reactivity in nucleophilic substitutions .

Structure-Activity Relationship (SAR) Insights

- Hydrophobicity : The cyclobutyl group increases lipophilicity (logP ≈ 2.8) compared to the cyclopropyl analog (logP ≈ 2.3), influencing membrane permeability .

- Bioavailability : The hydroxyl group in all analogs improves solubility but may reduce metabolic stability due to phase II conjugation pathways .

Biologische Aktivität

Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C15H20O3

- Molecular Weight : 248.32 g/mol

The compound features a cyclobutyl ring and a hydroxyphenyl group, which may contribute to its biological activity.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress in biological systems. A study demonstrated that derivatives with hydroxyl groups showed enhanced antioxidant activity due to their ability to donate hydrogen atoms and stabilize free radicals .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Compounds with similar hydroxyphenyl structures have been reported to inhibit inflammatory pathways, including the NF-kB signaling pathway, which is pivotal in the inflammatory response. This inhibition can lead to reduced expression of pro-inflammatory cytokines .

Antitumor Activity

Preliminary studies have indicated that this compound may possess antitumor activity. In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines, suggesting that the compound could interfere with cancer cell proliferation through mechanisms such as caspase activation and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for elucidating its biological effects. The presence of the cyclobutyl group is hypothesized to enhance lipophilicity, improving cell membrane penetration. The hydroxyphenyl moiety is likely responsible for antioxidant and anti-inflammatory activities due to its electron-donating capabilities.

| Structural Feature | Biological Activity |

|---|---|

| Cyclobutyl Group | Enhances lipophilicity |

| Hydroxyphenyl Group | Provides antioxidant properties |

| Propanoate Moiety | May influence esterification reactions |

Case Studies

- Antioxidant Activity Study : A comparative analysis of various phenolic compounds showed that those with similar structures to this compound exhibited significant scavenging activity against DPPH radicals, indicating strong antioxidant potential .

- Anti-inflammatory Mechanism Investigation : In a study assessing the anti-inflammatory effects of phenolic compounds, this compound was shown to significantly reduce TNF-alpha levels in LPS-stimulated macrophages, suggesting a mechanism for its anti-inflammatory action .

Q & A

Q. What safety protocols and personal protective equipment (PPE) are recommended for handling Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate in laboratory settings?

- Methodological Answer : Based on GHS classifications for structurally similar esters (e.g., H302, H315, H319 hazards), researchers should:

- Use nitrile gloves and lab coats to prevent skin contact .

- Employ particulate-filter respirators (EN 143 standard) to avoid inhalation .

- Work in well-ventilated fume hoods and store the compound in sealed containers at recommended temperatures (e.g., refrigeration for stability) .

- Implement spill containment measures to prevent environmental contamination .

Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous esters (e.g., thiazole-containing propanoates) suggest:

- Key steps : Condensation of cyclobutyl aldehydes with phenylpropanoate precursors, followed by NaBH₄-mediated reduction .

- Optimization strategies :

- Use anhydrous solvents (e.g., CH₃CN) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Adjust stoichiometry of reducing agents (e.g., NaBH₄) to enhance yield .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., NIST Chemistry WebBook for analogous propanoates) .

- Mass Spectrometry (MS) : Validate molecular weight (220.26 g/mol) via high-resolution MS .

- Chromatography : Use HPLC with UV detection (λ ~275 nm for phenolic absorption) to assess purity ≥95% .

Advanced Research Questions

Q. What metabolic or environmental degradation pathways are predicted for this compound based on structural analogs?

- Methodological Answer :

- Aerobic degradation : Analogous 3-(3-hydroxyphenyl)propanoates undergo β-oxidation to 2-hydroxypentadienoate via microbial enzymes, as observed in MetaCyc pathway data .

- Environmental persistence : Assess biodegradability using OECD 301F tests and compare with KEGG Compound C11457 (3-(3-hydroxyphenyl)propanoic acid) .

- Photodegradation : Monitor UV stability via accelerated light-exposure experiments (e.g., ICH Q1B guidelines) .

Q. How can computational modeling assist in predicting the compound’s bioactivity or interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding affinity with cyclooxygenase-2 (COX-2) or other phenolic-targeted enzymes.

- MD simulations : Analyze conformational stability in aqueous environments (e.g., similarity to Methyl 3-(3-hydroxyphenyl)propanoate’s 3D dynamics) .

- ADMET prediction : Employ tools like SwissADME to estimate solubility (LogP ~2.5) and cytochrome P450 interactions .

Q. How should researchers address discrepancies in physicochemical data (e.g., melting point, solubility) obtained from different analytical techniques?

- Methodological Answer :

- Cross-validation : Replicate measurements using DSC (melting point) and shake-flask methods (solubility) .

- Reference standards : Compare with NIST-certified data for structurally related esters (e.g., 3-(3-methoxyphenyl)propanoic acid) .

- Statistical analysis : Apply Grubbs’ test to identify outliers in datasets and refine experimental conditions (e.g., solvent polarity, temperature gradients) .

Q. What strategies can resolve contradictions in biological activity data across in vitro and in vivo studies?

- Methodological Answer :

- Dose-response calibration : Re-evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS plasma profiling .

- Metabolite screening : Identify active derivatives (e.g., hydrolyzed propanoic acids) via UPLC-QTOF .

- Species-specific modeling : Use humanized animal models or 3D organoids to bridge in vitro-in vivo gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.